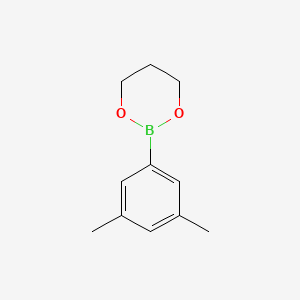

2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane

Beschreibung

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, organic molecules featuring a carbon-boron bond, are pivotal intermediates in organic synthesis. fiveable.methieme.de Their prominence is largely due to their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. fiveable.meontosight.aidergipark.org.tr This capability is fundamental to constructing the complex molecular frameworks of many pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comresearchgate.net

Compared to other organometallic reagents, organoboron compounds offer significant advantages, including lower toxicity and greater stability in the presence of air and moisture, which makes them safer and easier to handle. fiveable.methieme.dedergipark.org.tr Their versatile nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex structures. thieme.denih.gov The development of methods to synthesize organoboron compounds, including transition-metal-free borylation reactions, continues to be an active area of research, highlighting their sustained importance in the field. nih.gov

Classification and Structural Features of Cyclic Boronic Esters: Focus on 1,3,2-Dioxaborinanes

Boronic esters are derivatives of boronic acids, and cyclic versions are often favored for their increased stability and ease of handling. They can be classified based on the diol used to form the cyclic ester. Common examples include dioxaborolanes (five-membered rings) and dioxaborinanes (six-membered rings).

1,3,2-Dioxaborinanes are heterocyclic compounds characterized by a six-membered ring containing one boron atom, two oxygen atoms, and three carbon atoms. ontosight.ainih.gov These compounds serve as stable and effective surrogates for boronic acids in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling. ontosight.aiontosight.ai The structure of the 1,3,2-dioxaborinane ring provides a balance of stability and reactivity, with the substituents on the carbon and boron atoms influencing the compound's specific properties and applications. ontosight.ai

Table 1: Comparison of Common Cyclic Boronic Esters

| Feature | 1,3,2-Dioxaborolane (Pinacol Ester) | 1,3,2-Dioxaborinane |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Diol Precursor | Pinacol (B44631) (2,3-dimethyl-2,3-butanediol) | 1,3-Propanediol (B51772) (or substituted derivatives) |

| General Stability | Generally very stable, often crystalline solids | Stable, properties can be tuned by substituents on the propane (B168953) backbone |

| Common Use | Widely used in Suzuki-Miyaura coupling and other reactions | Used as boronic acid equivalents in cross-coupling and other synthetic applications ontosight.ai |

Academic and Research Relevance of 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane

This compound is an aryl boronic ester that serves as a valuable reagent in academic and industrial research. Its structure combines the 1,3,2-dioxaborinane ring with a 3,5-dimethylphenyl (or m-xylyl) group attached to the boron atom. This specific substitution pattern makes it a useful building block for introducing the 3,5-dimethylphenyl moiety into more complex molecules.

The primary research application of this compound and its analogues, like the pinacol ester 2-(3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is in palladium-catalyzed cross-coupling reactions. chemimpex.comresearchgate.net For instance, derivatives of this compound have been used in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki coupling, demonstrating its utility in creating specific carbon-carbon bonds for the development of novel compounds. mdpi.com Its commercial availability indicates its role as a readily accessible starting material for synthetic chemists exploring new pharmaceuticals, functional materials, and other complex organic targets. chemimpex.comcymitquimica.combldpharm.com

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 436853-63-3 |

| Molecular Formula | C11H15BO2 |

| Molecular Weight | 190.05 g/mol cymitquimica.com |

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2/c1-9-6-10(2)8-11(7-9)12-13-4-3-5-14-12/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDURTGMHLDAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 3,5 Dimethylphenyl 1,3,2 Dioxaborinane in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and conjugated olefinic structures. libretexts.orgwikipedia.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. wikipedia.org The use of boronic esters, such as 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane, has become increasingly prevalent due to their stability, ease of handling, and compatibility with a wide range of functional groups compared to boronic acids. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involving this compound proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net

General Catalytic Cycle of the Suzuki-Miyaura Reaction

| Step | Description |

|---|---|

| Oxidative Addition | A palladium(0) catalyst reacts with an organohalide (R¹-X) to form a palladium(II) complex. |

| Transmetalation | The organic moiety (R²) from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. |

| Reductive Elimination | The two organic groups (R¹ and R²) are coupled, forming a new C-C bond and regenerating the palladium(0) catalyst. |

In-Depth Analysis of the Catalytic Cycle

Kinetic studies have revealed that the active catalytic species is often a coordinatively unsaturated 12-electron monoligated palladium complex, PdL₁, rather than the 14-electron PdL₂ species. researchgate.netchemrxiv.org This is supported by an observed inverse dependence on the concentration of the phosphine ligand, which suggests that ligand dissociation precedes the oxidative addition event. illinois.edu

The oxidative addition initially forms a cis-palladium(II) complex, which rapidly isomerizes to the more thermodynamically stable trans-isomer. wikipedia.orgharvard.edu The stereochemistry of this step is well-defined; it proceeds with retention of configuration for vinyl halides and inversion of configuration for allylic and benzylic halides. wikipedia.orgharvard.edu

Transmetalation is the crucial step where the 3,5-dimethylphenyl group is transferred from the 1,3,2-dioxaborinane ring to the palladium(II) center. illinois.edu This process is complex and its precise mechanism has been a subject of extensive investigation. illinois.edunih.gov The presence of a base is essential for the reaction to proceed, as neutral organoboron compounds like this compound are generally not nucleophilic enough to transmetalate to the palladium complex directly. harvard.edunih.gov

Two primary mechanistic pathways are proposed for the activation and transfer:

The Boronate Pathway: The base reacts with the organoboron reagent to form a tetracoordinate 'ate' complex. This boronate species is more nucleophilic and readily undergoes transmetalation with the palladium(II) halide complex. harvard.eduresearchgate.net

The Oxo-Palladium Pathway: The base (often a hydroxide) reacts with the trans-ArPdL₂(X) complex to form a palladium-hydroxo species, trans-ArPdL₂(OH). This hydroxo complex is more reactive and undergoes transmetalation with the neutral boronic ester. chembites.org

Recent studies using low-temperature rapid injection NMR spectroscopy have successfully identified and characterized previously elusive pre-transmetalation intermediates. illinois.edunih.gov These studies confirmed the existence of species with direct Pd-O-B linkages. Both tricoordinate boronic acid complexes and tetracoordinate boronate complexes have been observed, and both are competent to undergo transmetalation. illinois.edunih.gov Research has also shown that boronic esters can form these Pd-O-B linked intermediates and, in some cases, exhibit enhanced rates of organic group transfer compared to their corresponding boronic acids. illinois.edu The transfer of the alkyl group from boron to palladium has been demonstrated to occur with complete retention of configuration at the carbon center. nih.gov

Reductive elimination is the final, product-forming step of the catalytic cycle. libretexts.org In this step, the two organic groups coupled on the palladium(II) center form a new carbon-carbon bond, and the palladium catalyst is reduced from Pd(II) back to its active Pd(0) state. illinois.edu For reductive elimination to occur, the two organic moieties must be in a cis orientation on the palladium complex. harvard.edu

Similar to oxidative addition, kinetic studies often show an inverse dependence on ligand concentration. illinois.edu This indicates that ligand dissociation from the palladium(II) complex is necessary to generate a three-coordinate, T-shaped intermediate from which the product is eliminated. illinois.eduharvard.edu The relative rates of reductive elimination generally follow the trend: aryl–aryl > alkyl–aryl > alkyl–alkyl. harvard.edu

Influence of Reaction Modifiers on Suzuki-Miyaura Coupling

The choice of ligand coordinated to the palladium center is critical for the success and efficiency of the Suzuki-Miyaura coupling. Ligands modify the steric and electronic properties of the metal center, thereby influencing the rates of the individual steps in the catalytic cycle. libretexts.orgorganic-chemistry.org

Generally, electron-rich and sterically bulky ligands are preferred as they promote both the oxidative addition and reductive elimination steps. libretexts.orgnih.gov

Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the organohalide. libretexts.org

Bulky ligands promote the dissociation of ligands from the palladium complex, which is often required for both oxidative addition and reductive elimination. The steric hindrance also encourages the final reductive elimination step. illinois.edunih.gov

Phosphine-based ligands are the most widely used class of ligands in Suzuki-Miyaura reactions. libretexts.org The specific choice of ligand can have a profound impact on reaction outcomes, including yield and the preservation of stereochemistry, for instance, preventing the isomerization of Z-alkenyl halides during coupling. organic-chemistry.org

| Bidentate (Chelating) | Can stabilize catalyst | May slow down (less flexible) | Varies, often increases catalyst stability | dppf |

Scope and Limitations in Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl compounds, and boronic esters like this compound are valuable coupling partners due to their stability and ease of handling. nih.gov The scope of this reaction is broad, allowing for the synthesis of a wide variety of substituted biphenyls. wikipedia.org

Scope: The reaction is compatible with a diverse range of functional groups on both the boronic ester and the aryl halide partner. Couplings can be successfully performed with aryl halides bearing both electron-donating and electron-withdrawing groups. researchgate.net The reaction scope extends to various coupling partners, as demonstrated in the synthesis of diverse biaryl structures.

Aryl and Heteroaryl Partners: A wide array of aryl and heteroaromatic boronic esters can be coupled with aryl halides. The reaction is tolerant of functionalities such as ketones, chlorides, free alcohols, and nitriles. researchgate.net Heterocyclic motifs including benzoxazole, furan, isoquinoline, pyrazole, carbazole, indole, and pyridine are well-tolerated. researchgate.net

Alkenyl Partners: Alkenyl boronic esters also react smoothly to provide the corresponding styrenyl compounds in good yields. researchgate.net

The following table illustrates the scope of Suzuki-Miyaura cross-coupling with various boronic esters and an ortho-bromoaniline substrate, showcasing the versatility of the method.

| Boronic Ester Partner | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Benzylboronic acid pinacol (B44631) ester | ortho-Bromoaniline derivative | N-Benzyl aniline derivative | 85 |

| 4-Acetylphenylboronic acid | ortho-Bromoaniline derivative | Biaryl with ketone group | 80 |

| 4-Methoxyphenylboronic acid | ortho-Bromoaniline derivative | Electron-rich biaryl | 97 |

| 4-(Trifluoromethyl)phenylboronic acid | ortho-Bromoaniline derivative | Electron-poor biaryl | 91 |

| (E)-Styrylboronic acid | ortho-Bromoaniline derivative | Stilbene derivative | 81 |

| Furan-2-boronic acid | ortho-Bromoaniline derivative | Heterobiaryl product | 72 |

Limitations: Despite its broad applicability, the Suzuki-Miyaura coupling using boronic esters has certain limitations.

Steric Hindrance: One of the most significant limitations is steric hindrance. Reactions involving tetra-ortho-substituted biaryl synthesis are challenging and often require specialized, bulky phosphine ligands and strong bases to proceed efficiently. researchgate.nethkbu.edu.hk For instance, sterically demanding alkyl boronates like isopropylboronic acid pinacol ester may fail to yield the desired product under standard conditions. researchgate.net

Protodeboronation: Boronic acids and esters, particularly those that are electron-rich, vinyl, or contain certain heterocyclic derivatives, can be susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source. nih.gov

Reactivity of Coupling Partners: While aryl bromides and iodides are common substrates, less reactive aryl chlorides often necessitate the use of more active catalysts with bulky, electron-donating ligands. hkbu.edu.hklibretexts.org Furthermore, reactions involving electron-rich aryl halides can be sluggish, sometimes requiring higher temperatures or longer reaction times to achieve good yields. nih.gov

Other Carbon-Carbon Bond Forming Reactions

Hydroarylation Reactions

Beyond biaryl synthesis, this compound and related boronic acid derivatives are effective reagents in palladium-catalyzed hydroarylation reactions. A notable application is the hydroarylation of N-propargyl benzamides, which provides a direct route to N-allylbenzamide derivatives. nih.gov This transformation involves the addition of an aryl group from the boronic acid and a hydrogen atom across the alkyne triple bond.

The proposed mechanism for this reaction begins with the coordination of the alkyne to the Pd(II) catalyst. nih.gov The boronic acid is activated by a base, such as potassium acetate (KOAc), which facilitates the transmetalation step, transferring the aryl group to the palladium center. nih.gov Subsequent steps involving migratory insertion and protonolysis yield the final N-allylbenzamide product and regenerate the active catalyst. The electronic properties of the boronic acid significantly influence the reaction's success, with a range of substituted arylboronic acids being viable substrates. nih.gov

The following table summarizes the results for the hydroarylation of N-propargyl benzamide with various boronic acids.

| Boronic Acid (R-B(OH)₂) | Product Yield (%) |

|---|---|

| Phenylboronic acid | 75 |

| 4-Methylphenylboronic acid | 82 |

| 4-Methoxyphenylboronic acid | 85 |

| 4-Fluorophenylboronic acid | 68 |

| 4-Chlorophenylboronic acid | 65 |

| 3,5-Dimethylphenylboronic acid | 81 |

Allylation Reactions

Boronic acid esters serve as precursors for generating other reactive organoboron species, which can then participate in different types of C-C bond-forming reactions. One such application is in allylation reactions. shu.ac.uk While not a direct reaction of the dioxaborinane itself, it can be readily converted into a reactive intermediate for this purpose.

A developed methodology involves the reaction of a boronic acid with a diazo compound at room temperature to generate a transient, more reactive allylic boronic acid intermediate. shu.ac.uk This newly formed species is highly effective in subsequent one-pot allylation reactions with various electrophiles, such as aldehydes. This iterative approach, where a stable boronic acid is converted in situ into a reactive allylating agent, opens up possibilities for sequential C-C bond formations and expands the synthetic utility of the boronic acid functional group. shu.ac.uk

Intramolecular Reactivity and Dynamic Processes

Transesterification Pathways

The B-O bonds in boronic esters like this compound are not static; they can participate in dynamic exchange processes known as transesterification. mdpi.com This reaction involves the exchange of the diol portion of the ester with another alcohol or diol. While six-membered dioxaborinane rings are generally more stable than their five-membered dioxaborolane counterparts or acyclic esters, they can still undergo this reversible condensation. mdpi.com

The rate of this dynamic exchange is sensitive to several factors, including the pKa of the boronic acid, the steric and electronic properties of the diol, pH, and the presence of catalysts or buffering anions. nih.gov The process allows for the construction of covalent adaptable networks and dynamic materials, where the reversible nature of the boronic ester linkage imparts properties like self-healing and stimuli-responsiveness. mdpi.comnih.gov

Intramolecular versions of this reactivity are also known. For example, in molecules containing both a boronic acid and a nearby nucleophilic group like an amide, intramolecular cyclization can occur in the presence of a base to form a new cyclic boronate species. mdpi.com This highlights the inherent reactivity of the boronic acid moiety towards nucleophiles, leading to dynamic structural transformations.

Metathesis Reactions in Boronic Ester Exchange

The exchange of boronic esters, a cornerstone of their utility in dynamic covalent chemistry, can proceed through a metathesis reaction. This process involves the direct exchange of both the boronic acid and diol components between two different boronic ester molecules, leading to an equilibrium mixture of all possible combinations.

While direct studies on the metathesis of this compound are not extensively detailed, the mechanistic principles can be understood from investigations of analogous boronic esters. For instance, the metathesis reaction has been confirmed in mixtures of different boronate esters, such as 4-ethyl-2-phenyl-1,3,2-dioxaborolane and 4-methyl-2-(3,5-dimethylphenyl)-1,3,2-dioxaborolane. When mixed, these two esters equilibrate to form a mixture of four distinct esters nih.gov. This demonstrates the dynamic nature of the B-O bond, which allows for the scrambling of ester components.

The kinetics of this exchange reaction have been shown to follow a second-order model, with a determined activation energy of approximately 15.9 kJ/mol for the metathesis between the aforementioned dioxaborolane species nih.gov. It is important to note that the reaction rates and equilibrium positions in boronic ester exchange can be influenced by the electronic and steric properties of the substituents on both the boronic acid and the diol.

In the context of this compound, a similar metathesis pathway is expected. The presence of the two methyl groups on the phenyl ring may exert a steric and electronic influence on the boron center, potentially affecting the rate of metathesis compared to unsubstituted phenylboronic esters.

A proposed mechanism for the metathesis of boronic esters involves the formation of a tetracoordinate boron intermediate. This is facilitated by the Lewis acidic nature of the boron atom and the Lewis basic nature of the oxygen atoms in the dioxaborinane ring. The exchange process is a dynamic equilibrium, and the distribution of products will be governed by their relative thermodynamic stabilities.

Formation and Behavior in Dynamic Covalent Networks

The capacity of this compound and related boronic esters to undergo reversible bond formation makes them ideal building blocks for the construction of dynamic covalent networks (DCNs) tue.nl. These networks, often referred to as vitrimers, are a class of polymers that exhibit properties of both thermosets and thermoplastics. At service temperatures, they behave as cross-linked materials, but at elevated temperatures, the dynamic nature of the boronic ester linkages allows for network rearrangement, enabling malleability, reprocessing, and self-healing nih.gov.

The formation of these networks typically involves the reaction of a polyol with a boronic acid or its derivative. In the case of this compound, it can be incorporated into a polymer backbone or used as a cross-linker for polymers containing diol functionalities. The dynamic behavior of the resulting network is predicated on the reversible nature of the boronic ester bonds, which can undergo exchange through either metathesis or transesterification reactions researchgate.net.

The rate of these exchange reactions is a critical factor in determining the properties of the DCN. For instance, the stress relaxation and healing efficiency of the material are directly related to the kinetics of boronic ester exchange. Research combining density functional theory (DFT) calculations and experimental measurements has been employed to understand the nature of these exchange reactions in boronic esters rsc.org. These studies indicate that both a direct metathesis pathway and a nucleophile-mediated pathway are possible, with the presence of a nucleophile significantly increasing the rate of exchange rsc.org. This has practical implications for the design of vitrimeric materials, where the inclusion of hydroxyl-functional monomers can act as internal catalysts to accelerate relaxation times rsc.org.

The table below summarizes key aspects of boronic esters in the context of dynamic covalent networks, drawing parallels to the expected behavior of this compound.

| Feature | Description | Relevance to this compound |

| Dynamic Bond | The B-O bond in boronic esters is dynamic and can undergo reversible exchange reactions. | The dioxaborinane ring of the compound is susceptible to exchange, enabling its use in DCNs. |

| Exchange Mechanisms | Exchange can occur via metathesis (exchange of both boronic acid and diol) or transesterification (exchange of the diol). | Both mechanisms are plausible for this compound within a polymer network. |

| Network Properties | The dynamic nature of the cross-links imparts properties such as self-healing, malleability, and recyclability to the polymer network. | Networks cross-linked with this compound are expected to exhibit vitrimeric behavior. |

| Tunable Dynamics | The rate of bond exchange can be influenced by factors such as temperature, catalysts (e.g., nucleophiles), and the electronic/steric nature of the substituents. | The dimethylphenyl group may influence the exchange kinetics, offering a means to tune the network properties. |

The behavior of this compound in DCNs is therefore expected to be consistent with the broader class of boronic ester-based vitrimers. The specific substitution on the phenyl ring provides a handle for fine-tuning the dynamic properties of the resulting materials, making it a valuable component for the design of advanced, reprocessable polymers.

Applications of 2 3,5 Dimethylphenyl 1,3,2 Dioxaborinane in Advanced Materials Science and Organic Synthesis

Role as Versatile Building Blocks in Complex Organic Synthesis

One of the primary applications of 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane lies in its role as a stable and efficient building block in complex organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. As a neopentyl glycol ester of 3,5-dimethylphenylboronic acid, this compound serves as a key reactant in the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon (C-C) bonds to synthesize biaryl and substituted aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

The 1,3,2-dioxaborinane ring provides enhanced stability to the boronic acid moiety, making the compound less prone to degradation and protodeboronation compared to the free boronic acid, which simplifies handling and purification. In a typical Suzuki-Miyaura reaction, this compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new C-C bond. The 3,5-dimethylphenyl group is transferred from the boron atom to the other reactant, allowing for the construction of intricate molecular frameworks.

| Feature | Description |

| Reaction Type | Suzuki-Miyaura Cross-Coupling |

| Role of Compound | Source of the 3,5-dimethylphenyl group |

| Bond Formed | Carbon-Carbon (Aryl-Aryl, Aryl-Vinyl, etc.) |

| Key Advantages | Stability, ease of handling, high reaction yields |

Integration into Polymer Science and Supramolecular Assemblies

The unique chemical properties of boronic esters, such as this compound and its analogs, have led to their integration into the field of polymer science, particularly in the development of advanced functional materials like vitrimers and covalent adaptable networks (CANs).

Function as Dynamic Cross-Links in Vitrimers

Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics. At elevated temperatures, they can be reprocessed and reshaped, similar to thermoplastics, while maintaining their network integrity like thermosets. This behavior is enabled by dynamic covalent bonds that can exchange their linkages within the polymer network. Boronic esters are well-suited for creating these dynamic cross-links.

While direct studies on this compound in vitrimers are not extensively documented, the closely related dioxaborolane analogs, such as 4-methyl-2-(3,5-dimethylphenyl)-1,3,2-dioxaborolane, have been utilized in the formation of high-performance vitrimers from commodity thermoplastics. nih.gov In these systems, the boronic ester undergoes a thermally activated metathesis (exchange reaction) with diol functionalities within the polymer chains. This dynamic exchange allows the polymer network to rearrange and flow under heat without a loss of cross-link density, which is the defining characteristic of vitrimers.

Contribution to Covalent Adaptable Networks

Covalent adaptable networks (CANs) are a broader class of materials that include vitrimers, characterized by the presence of dynamic covalent bonds that impart malleability and reprocessability. The reversible nature of the boronic ester bond makes compounds like this compound valuable components for the design of CANs.

The dynamic covalent chemistry of boronic esters allows for the network topology to be altered in response to an external stimulus, typically heat. This enables properties such as self-healing, shape memory, and recyclability in otherwise intractable thermoset materials. The 3,5-dimethylphenyl substituent can influence the electronic properties and steric environment of the boron center, thereby tuning the kinetics of the bond exchange and, consequently, the material's reprocessing temperature and relaxation time.

| Material Class | Role of Boronic Ester | Key Properties |

| Vitrimers | Dynamic cross-linking agent via metathesis | Reprocessability, network integrity, stress relaxation |

| Covalent Adaptable Networks (CANs) | Reversible covalent bond formation | Self-healing, recyclability, shape memory |

Precursors in the Synthesis of Diverse Chemical Architectures

Beyond its direct use in coupling reactions, this compound serves as a stable precursor for the in-situ generation of 3,5-dimethylphenylboronic acid or other reactive boron species. This makes it a valuable starting material for the synthesis of a wide array of chemical architectures.

The protection of the boronic acid as a neopentyl glycol ester enhances its utility in multi-step syntheses where the unprotected boronic acid might interfere with other reagents or reaction conditions. The ester can be carried through several synthetic steps and then utilized in a final cross-coupling reaction to introduce the 3,5-dimethylphenyl moiety. This strategy is crucial in the synthesis of complex molecules, including pharmaceutical intermediates and functional materials, where precise control over reactivity is essential. The 3,5-disubstituted phenyl motif is a common feature in various biologically active compounds and liquid crystals, highlighting the importance of its precursors.

| Precursor Role | Resulting Architecture | Application Area |

| Stable source of 3,5-dimethylphenylboronic acid | Biaryl compounds | Pharmaceuticals, Agrochemicals |

| Building block in multi-step synthesis | Complex organic molecules | Medicinal Chemistry, Materials Science |

| Introduction of a sterically hindered aryl group | Functional materials | Liquid Crystals, Organic Electronics |

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule, which in turn govern its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. This approach offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. For 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane, DFT calculations could be used to optimize its three-dimensional geometry, predict its vibrational frequencies (corresponding to its infrared spectrum), and calculate various electronic properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable results.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity).

For this compound, an FMO analysis would reveal the spatial distribution of these key orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Theoretical Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability. The 3,5-dimethylphenyl group is expected to influence this energy level. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability, with the boron atom being a key contributor to the LUMO. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A key indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative of the parameters that would be calculated and are not based on actual computational results for the specified compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for understanding charge distribution, hybridization, and delocalization effects (hyperconjugation).

In the case of this compound, NBO analysis could quantify the nature of the B-O and B-C bonds, the hybridization of the boron, oxygen, and carbon atoms, and the extent of electron delocalization from the oxygen lone pairs into antibonding orbitals. This provides a quantitative measure of the electronic interactions that contribute to the molecule's stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms due to their lone pairs of electrons, and a positive potential around the boron atom, highlighting its Lewis acidic character. The aromatic ring would also exhibit distinct regions of electrostatic potential.

Mechanistic Elucidation through In Silico Simulations

In silico simulations, which are computational studies of reaction mechanisms, can provide deep insights into how chemical reactions occur. These simulations can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the activation energies associated with each step.

For this compound, a key area for mechanistic investigation would be its participation in reactions such as the Suzuki-Miyaura cross-coupling reaction. Computational modeling could elucidate the roles of the catalyst, base, and solvent in the reaction mechanism. By calculating the energies of the species involved in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), researchers can understand the factors that control the reaction's efficiency and selectivity. Such studies are invaluable for optimizing reaction conditions and designing new catalysts. researchgate.net

Advanced Characterization and Spectroscopic Analysis of 2 3,5 Dimethylphenyl 1,3,2 Dioxaborinane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive analysis.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the aromatic protons of the dimethylphenyl group and the aliphatic protons of the dioxaborinane ring. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show characteristic peaks for the aromatic carbons, the methyl group carbons, and the methylene (B1212753) carbons of the six-membered ring. The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho) | ~7.4 | ~135 |

| Aromatic CH (para) | ~7.0 | ~132 |

| Aromatic C (ipso) | - | ~130 (broad due to B-coupling) |

| Aromatic C (methyl-substituted) | - | ~138 |

| -CH₃ (Aromatic) | ~2.3 | ~21 |

| -O-CH₂- (dioxaborinane) | ~4.2 | ~62 |

| -CH₂- (dioxaborinane) | ~2.1 | ~28 |

Note: These are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene protons within the dioxaborinane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is instrumental in definitively assigning which protons are attached to which carbons. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu It is particularly useful for identifying connectivity across quaternary carbons or heteroatoms. Key HMBC correlations would be expected from the aromatic methyl protons to the aromatic ring carbons and from the dioxaborinane protons to the boron-bound ipso-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule. For the dioxaborinane ring, which can adopt a chair-like conformation, NOESY could reveal through-space interactions between axial and equatorial protons.

Low-Temperature NMR Studies for Reaction Intermediates

Low-temperature NMR studies are a powerful tool for observing and characterizing transient species, such as reaction intermediates or different conformational isomers that may be in rapid equilibrium at room temperature. researchgate.net By slowing down these dynamic processes at reduced temperatures, it becomes possible to acquire distinct NMR signals for each species.

For this compound, low-temperature NMR could be employed to study its interaction with Lewis bases. Boronic esters can form four-coordinate 'ate' complexes upon coordination with a Lewis base. At room temperature, the equilibrium between the neutral three-coordinate boronic ester and the anionic four-coordinate 'ate' complex might be too fast to observe separate signals. By cooling the sample, it may be possible to resolve the signals of both species, allowing for the determination of the equilibrium constant and the structural characterization of the intermediate complex.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the exact elemental formula. For this compound (C₁₁H₁₅BO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Predicted HRMS Data for this compound

| Ion Type | Calculated Exact Mass |

| [M+H]⁺ (Protonated Molecule) | 191.1238 |

| [M+Na]⁺ (Sodium Adduct) | 213.1057 |

| [M]⁺ (Radical Cation) | 190.1160 |

Note: These values are calculated based on the molecular formula C₁₁H₁₅BO₂.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique used in mass spectrometry that allows for the analysis of large molecules and fragile compounds that might otherwise fragment with other ionization methods. While often used for polymers and biomolecules, it can also be applied to smaller organic molecules. mdpi.com

For the analysis of this compound, the compound would be co-crystallized with a matrix material (such as 2,5-dihydroxybenzoic acid, DHB) on a target plate. mdpi.comnih.gov A pulsed laser would then irradiate the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The time-of-flight analyzer would then measure their mass-to-charge ratio. This technique would be expected to show a strong signal for the molecular ion, further confirming the molecular weight of the compound. mdpi.com In some cases, boronic esters can interact with the matrix or undergo derivatization, which can be a useful strategy for enhancing their detection.

Vibrational Spectroscopy (Infrared and Raman)

The 3,5-dimethylphenyl moiety is expected to exhibit several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. mdpi.com The stretching vibrations of the methyl (CH₃) groups are anticipated in the 2980-2870 cm⁻¹ range. Aromatic C=C ring stretching vibrations generally produce distinct bands in the 1625–1430 cm⁻¹ spectral range. mdpi.com

The 1,3,2-dioxaborinane ring contributes its own unique vibrational signatures. The most prominent of these are the B-O stretching vibrations, which are characteristic of boronic esters. Additionally, C-O and C-C stretching vibrations within the six-membered ring will be present. A medium-to-strong band near 800 cm⁻¹ in the infrared spectrum can often be attributed to out-of-plane bending vibrations of a substituted heterocyclic ring. nih.gov Raman spectra are particularly useful for identifying ring breathing vibrations, which are often observed as strong bands. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), are frequently employed to predict vibrational wavenumbers and assist in the assignment of experimental bands observed in the IR and Raman spectra. nih.govnih.govresearchgate.net These computational methods allow for a detailed understanding of each normal mode of vibration by considering the Potential Energy Distribution (PED). nih.govresearchgate.net

| Vibrational Mode | Functional Group / Moiety | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium / Strong |

| C-H Stretch (Aliphatic) | Methyl Groups (-CH₃) | 2980 - 2870 | Medium-Strong / Medium-Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1625 - 1430 | Strong / Strong |

| B-O Stretch | Dioxaborinane Ring | 1380 - 1310 | Very Strong / Weak |

| C-O Stretch | Dioxaborinane Ring | 1250 - 1000 | Strong / Medium |

| Ring Breathing | Triazine Ring (by analogy) | ~770 | Weak / Strong nih.gov |

| Out-of-Plane Ring Bending | Dioxaborinane Ring | ~800 | Medium-Strong / Weak nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the 3,5-dimethylphenyl ring. The absorption of UV radiation excites electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy molecular orbitals (π* orbitals).

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions associated with the aromatic system. Substituted benzene (B151609) rings typically show two main absorption bands. The E2-band, occurring at shorter wavelengths (around 200-230 nm), is generally more intense, while the B-band, appearing at longer wavelengths (around 250-280 nm), is less intense and may show fine vibrational structure. lookchem.com

The substituents on the phenyl ring—the two methyl groups and the 1,3,2-dioxaborinane ring—can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. These groups can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) depending on their electronic nature. The electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, can be correlated with the observed absorption bands, often with the aid of computational methods like Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zascirp.org For related arylboronate esters, structured absorption bands in the UV-Vis spectrum have been observed. lookchem.com

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) | Description |

|---|---|---|---|

| π → π* (E2-band) | Substituted Phenyl Ring | 200 - 230 | High-intensity absorption band related to the benzene ring. |

| π → π* (B-band) | Substituted Phenyl Ring | 250 - 280 | Lower-intensity absorption, characteristic of benzenoid systems, may show fine structure. |

X-ray Crystallography for Solid-State Structural Confirmation

Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. This technique would provide unambiguous confirmation of the molecular structure of this compound, yielding detailed information on bond lengths, bond angles, and torsional angles.

An X-ray diffraction analysis would confirm the connectivity of the atoms and reveal the specific conformation adopted by the molecule in the crystal lattice. Of particular interest would be the conformation of the six-membered 1,3,2-dioxaborinane ring, which is expected to adopt a stable chair-like conformation, similar to cyclohexane (B81311) derivatives. The analysis would also detail the planarity of the phenyl ring and the orientation of the methyl groups.

Furthermore, crystallographic data includes the determination of the crystal system, space group, and unit cell dimensions, which describe how the individual molecules pack together to form the crystal. nih.govmdpi.com Intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, that stabilize the crystal structure can also be identified and characterized. nih.gov While specific crystal structure data for the title compound is not presently available, Table 3 outlines the key parameters that would be determined from such an analysis, with example data shown for a related compound containing a 3,5-dimethylphenyl moiety, 2,5-bis(3,5-dimethylphenyl)thiazolo[5,4-d]thiazole, for illustrative purposes. researchgate.net

| Parameter | Description | Illustrative Example Value researchgate.net |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₂₀H₁₈N₂S₂ |

| Formula Weight | The mass of one mole of the compound. | 350.49 |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, triclinic). | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/n |

| Unit Cell Dimensions | a, b, c (Å) - The lengths of the unit cell axes. | a = 7.9214(1) Å, b = 6.0808(1) Å, c = 17.8091(3) Å |

| α, β, γ (°) - The angles between the unit cell axes. | α = 90°, β = 90.592(2)°, γ = 90° | |

| V (ų) - The volume of the unit cell. | 857.79(2) ų | |

| Z | The number of molecules per unit cell. | 4 |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. | (e.g., C-C, C-B, B-O) |

Green Chemistry Principles and Flow Chemistry Approaches in Synthesis

Integration of Green Chemistry Principles in Boronic Ester Synthesis

Green chemistry principles are integral to modern synthetic strategies for boronic esters, focusing on minimizing environmental impact and maximizing resource efficiency. nih.gov The goal is to design processes that reduce waste, use less hazardous substances, and lower energy consumption.

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comacs.org Synthetic methods with high atom economy are designed to minimize waste at the molecular level. wordpress.comskpharmteco.com

Strategies to Improve Atom Economy and Minimize Waste:

Catalytic Reagents: Utilizing catalytic reagents instead of stoichiometric ones is a primary strategy. acs.org Catalytic processes, such as the palladium-catalyzed Miyaura borylation, allow for the synthesis of arylboronic esters directly from aryl halides and diboron (B99234) reagents with high efficiency, generating minimal waste. researchgate.net

Multicomponent Reactions (MCRs): MCRs, or "one-pot" processes, are inherently atom-economical as they combine three or more reactants in a single step to form the final product, eliminating the need to isolate intermediates. nih.gov This reduces solvent use for purification, saves time, and minimizes resource consumption. nih.gov

The table below outlines key green chemistry principles and their application in boronic ester synthesis.

Table 1: Application of Green Chemistry Principles in Boronic Ester Synthesis| Principle | Description | Relevance to Boronic Ester Synthesis |

|---|---|---|

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Designing syntheses with high yields and selectivity to minimize byproduct formation. |

| Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. wordpress.com | Employing addition reactions and multicomponent reactions that incorporate a high percentage of reactant atoms into the boronic ester product. nih.govrsc.org |

| Less Hazardous Chemical Syntheses | Methods should be designed to use and generate substances with little or no toxicity. | Avoiding toxic reagents like Br₂ and developing methods that use safer alternatives. organic-chemistry.org |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. acs.org | Using palladium, copper, or iridium catalysts for borylation reactions, which can be used in small amounts and recycled. researchgate.netresearchgate.net |

The choice of solvent is a major consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and pollution. researchgate.net

Aqueous Media: Water is an attractive green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents like boronic acids often have poor solubility in water, the development of specialized catalysts and techniques, such as micellar catalysis, has enabled successful cross-coupling reactions in aqueous media. researchgate.netresearchgate.net

Supercritical CO₂ (scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent alternative. mit.edu It has been used for various organic reactions, including asymmetric hydrogenations, demonstrating its potential as a medium for clean chemical synthesis. mit.edudntb.gov.ua The properties of scCO₂ can be tuned by changing pressure and temperature, allowing for optimization of reaction conditions and easy separation of products.

Other Green Solvents: Other environmentally friendly solvents, such as ethanol, are also employed. Ethanol, being a bio-based solvent, is a greener alternative to traditional volatile organic compounds (VOCs). nih.gov

Designing energy-efficient processes is another key aspect of green chemistry. This involves conducting reactions at ambient temperature and pressure whenever possible and utilizing alternative energy sources to reduce reliance on conventional heating.

Mild Reaction Conditions: The development of highly active catalysts has enabled many borylation and cross-coupling reactions to proceed under mild conditions, sometimes even at room temperature. acs.orggoogle.com This avoids the need for energy-intensive cryogenic conditions or high temperatures, making the processes more economical and safer. researchgate.netacs.org For instance, visible light-induced methods for C-H bromination to create α-halogenated boronic esters proceed under mild conditions, avoiding harsh reagents. organic-chemistry.org

Implementation of Flow Chemistry Techniques

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, including boronic acids and esters. sci-hub.se It offers significant advantages over traditional batch processing in terms of safety, control, and efficiency. organic-chemistry.org

Flow reactors provide superior control over critical reaction parameters, leading to improved process performance.

Precise Parameter Control: Continuous flow setups allow for precise control over residence time, temperature, and stoichiometry. sci-hub.seorganic-chemistry.org This level of control is particularly beneficial for fast and highly exothermic reactions, such as those involving organolithium intermediates, which are commonly used in boronic acid synthesis. sci-hub.seresearchgate.net

Suppression of Side Reactions: By carefully controlling reaction parameters, unwanted side reactions can be significantly suppressed. sci-hub.se For example, in lithiation-borylation sequences, flow chemistry can minimize side products that would otherwise form in batch reactions, leading to higher purity and yield of the desired boronic ester. sci-hub.se

Safe Handling of Unstable Intermediates: Flow chemistry enables the safe generation and immediate use of unstable or hazardous intermediates. sci-hub.seresearchgate.net The small reactor volume minimizes the amount of reactive material present at any given time, significantly reducing the risks associated with thermal runaways or decomposition. This has allowed for the successful use of highly reactive organolithium species at non-cryogenic temperatures. researchgate.net

Scalability: Flow processes can often be scaled up more easily and safely than batch processes. sci-hub.seorganic-chemistry.org Increasing production capacity can be achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up large batch reactors. researchgate.net A simple continuous flow setup has been used for the multigram-scale synthesis of boronic acids with reaction times of less than one second and a throughput of around 60 g/h. organic-chemistry.org

The table below compares batch and flow chemistry approaches for boronic ester synthesis.

Table 2: Comparison of Batch vs. Flow Chemistry for Boronic Ester Synthesis| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Less precise; temperature and mixing gradients can occur. | Highly precise control over temperature, pressure, and residence time. organic-chemistry.org |

| Safety | Higher risk, especially with exothermic reactions or unstable intermediates due to large volumes. | Inherently safer due to small internal volumes and superior heat transfer. sci-hub.se |

| Efficiency | Can be lower due to side reactions and less optimal conditions. | Often higher yields and purity due to precise control and suppression of side reactions. sci-hub.se |

| Scalability | Challenging; requires significant process redevelopment. | Simpler to scale by extending run time or numbering-up. organic-chemistry.orgresearchgate.net |

| Handling Intermediates | Difficult and hazardous for unstable intermediates. | Enables safe in-situ generation and immediate consumption of reactive intermediates. researchgate.net |

The design of microreactors used in flow chemistry provides significant advantages in heat and mass transfer.

Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. organic-chemistry.org This characteristic is crucial for managing highly exothermic processes, such as the quenching of organolithium compounds with borates. It prevents the formation of local hot spots, which can lead to byproduct formation and reduced yields in batch reactors. This efficiency allows reactions to be run at higher temperatures without compromising selectivity, often eliminating the need for cryogenic conditions. researchgate.net

Mass Transfer: The small channel dimensions in flow reactors ensure rapid and efficient mixing of reagents. organic-chemistry.org This rapid mass transfer is beneficial for fast reactions where the reaction rate is limited by how quickly the reactants can be brought together. This leads to more consistent product quality and can significantly shorten required reaction times. organic-chemistry.org

Enhanced Reaction Control and Process Efficiency

Precise Residence Time Management

A critical parameter in continuous-flow technology is the residence time, which is the average duration that reactants spend within the reactor. stolichem.com Systematic and precise control over residence time can dictate the outcome of a chemical reaction, influencing conversion rates, product selectivity, and yield. nih.gov This level of control is often unachievable in conventional batch setups. nih.gov

In the synthesis of arylboronic esters, which may involve highly reactive organometallic intermediates, precise residence time management is crucial. researchgate.net For instance, in reactions involving the generation of aryllithiums, short and precisely controlled residence times (often on the scale of seconds or even milliseconds) in a flow microreactor prevent the decomposition of these unstable intermediates. researchgate.netorganic-chemistry.org This ensures they are consumed in the subsequent borylation step to form the desired product before degradation or side reactions can occur. researchgate.net The ability to fine-tune the residence time allows for the optimization of reaction conditions to maximize the yield and purity of the target molecule, such as 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane.

The mean residence time is calculated by dividing the reactor's volume by the volumetric flow rate. stolichem.com Therefore, it can be adjusted by altering either the reactor volume or the flow rate of the reactant streams. stolichem.com This parameter is vital for product quality; if a selective process must be halted at a specific moment, the residence time distribution becomes critical to prevent the formation of impurities or the carry-over of unreacted starting materials. stolichem.com

| Parameter | Definition | Method of Control | Impact on Synthesis |

| Residence Time | The average time a fluid element spends inside the reactor. | Altering reactor volume or volumetric flow rate. | Governs reaction conversion, product selectivity, and impurity profiles. nih.gov |

| Residence Time Distribution (RTD) | The distribution of times that fluid elements remain in the reactor. | Dependent on reactor type (e.g., narrow in Plug Flow Reactors, broad in CSTRs). | Crucial for reactions where precise timing is needed to avoid side products. stolichem.com |

Continuous Synthesis of Reactive Intermediates

Many synthetic pathways for boronic esters, including this compound, proceed through reactive intermediates like organolithium or Grignard reagents. In traditional batch processing, the generation, handling, and use of these highly reactive and often unstable compounds on a large scale pose significant safety risks and operational challenges.

Key Advantages of Continuous Intermediate Synthesis

Enhanced Safety: Avoids the isolation and storage of energetic or unstable intermediates.

Improved Control: Precise temperature and residence time control prevents decomposition. researchgate.net

High Efficiency: Fast mixing and reaction times lead to high throughput and yields. organic-chemistry.org

Functional Group Tolerance: Allows for the synthesis of complex molecules with sensitive functional groups that might not be compatible with batch conditions. rsc.org

Implications for Scale-Up and Industrial Manufacturing

Translating a chemical synthesis from the laboratory to industrial-scale manufacturing presents numerous challenges, including safety, cost, and process robustness. Flow chemistry offers significant advantages that address these challenges, making it a highly attractive platform for the industrial production of fine chemicals like this compound.

One of the primary benefits of flow chemistry is simplified and more predictable scale-up. mit.edu Instead of redesigning large, complex batch reactors, scaling up a flow process can often be achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time of the continuous system. mit.edu This approach mitigates many of the risks associated with scale-dependent factors in batch reactors, such as inefficient mixing and heat transfer issues. almacgroup.com

The smaller footprint of flow reactors compared to batch equipment for the same production volume can lead to lower capital and operating costs. mit.edud-nb.info Furthermore, the inherent safety of continuous processing, which minimizes the volume of hazardous materials present at any given time, can reduce the need for extensive and costly safety infrastructure. almacgroup.comd-nb.info The consistency and high reproducibility of steady-state continuous manufacturing lead to better product quality and less batch-to-batch variability, which is a critical consideration in pharmaceutical and high-value chemical production. mit.edu The development of continuous processes is often driven by the need for speed to market, improved safety, and economic advantages, especially for lower volume, high-value products. d-nb.info

| Feature | Batch Processing | Flow Chemistry |

| Scale-Up Strategy | Redesigning and building larger reactors; re-optimization often needed. | "Numbering-up" or running the system for longer periods. mit.edu |

| Heat Transfer | Becomes less efficient as vessel size increases (lower surface-area-to-volume ratio). | Highly efficient due to high surface-area-to-volume ratio, independent of scale. almacgroup.com |

| Safety | Large quantities of reactants and intermediates are present, increasing risk. | Small hold-up volume significantly reduces the risk of thermal runaways. d-nb.info |

| Process Control | Parameters like temperature and concentration can vary within the vessel. | Precise control over parameters, leading to high consistency and reproducibility. almacgroup.com |

| Footprint | Large, dedicated plant infrastructure required for large-scale production. | Smaller, more compact, and potentially mobile manufacturing units. almacgroup.com |

Types of Flow Reactors and Their Specific Advantages (Microreactors, Tubular/Coil Reactors, Packed-Bed Reactors)

The choice of reactor is critical in designing a flow chemistry process. Different reactor types offer specific advantages depending on the reaction chemistry, required throughput, and process conditions.

Microreactors: These reactors feature channels with sub-millimeter dimensions, providing an exceptionally high surface-area-to-volume ratio. mdpi.com This characteristic enables extremely efficient heat and mass transfer, making them ideal for highly exothermic or fast reactions, such as the lithiation steps often used in boronic ester synthesis. researchgate.netrsc.org The precise control offered by microreactors allows for the generation of sensitive intermediates with high selectivity. researchgate.net They are excellent tools for reaction optimization and discovery due to low material consumption. rsc.org

Tubular/Coil Reactors: Made from tubing (e.g., PFA, stainless steel), these are one of the simplest forms of plug flow reactors (PFRs). They are highly versatile and easily scalable. organic-chemistry.org By adjusting the tube's length and diameter, as well as the flow rate, residence times from seconds to hours can be achieved. nih.gov Their straightforward design makes them suitable for a wide range of homogeneous reactions and for scaling up processes initially developed in microreactors. A simple continuous flow setup using PFA tubing has been demonstrated for the multigram-scale synthesis of boronic acids with reaction times of less than one second. organic-chemistry.orgnih.gov

Packed-Bed Reactors: These reactors consist of a tube or column filled with solid particles, which can be a catalyst or a reagent. umich.edu They are used for heterogeneous catalysis, and the solid packing enhances mixing and improves heat transfer compared to an empty tube. mdpi.com In the context of synthesizing boronic ester precursors, a packed-bed reactor could be filled with an immobilized catalyst for a cross-coupling reaction or a scavenger resin to remove impurities or unreacted reagents in-line. durham.ac.ukresearchgate.net This integration of reaction and purification simplifies the workup process, aligning with green chemistry principles by reducing waste. mdpi.com Packed-bed reactors are advantageous for achieving high conversion per weight of catalyst and are effective at high temperatures and pressures. umich.edu

| Reactor Type | Key Features | Specific Advantages for Boronic Ester Synthesis |

| Microreactors | Sub-millimeter channels, very high surface-area-to-volume ratio. mdpi.com | Superior control over fast, exothermic reactions (e.g., lithiation); ideal for handling unstable intermediates. researchgate.netrsc.org |

| Tubular/Coil Reactors | Simple design using tubing; easily scalable. organic-chemistry.org | Versatile for a wide range of residence times; straightforward scale-up for industrial production. organic-chemistry.orgnih.gov |

| Packed-Bed Reactors | Contains a fixed bed of solid particles (catalyst, reagent, or scavenger). umich.edu | Enables use of heterogeneous catalysts; allows for in-line purification by scavenger resins. durham.ac.ukresearchgate.net |

Future Research Directions and Perspectives in Boronic Ester Chemistry

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of boronic esters has traditionally been dominated by their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org However, the future of boronic ester chemistry lies in uncovering and harnessing novel modes of reactivity that extend beyond this conventional role. For compounds like 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane, this means exploring transformations that can lead to the stereospecific formation of new chemical bonds. rsc.org

One of the most promising areas of research is the development of stereospecific functionalizations of secondary and tertiary boronic esters. rsc.org These transformations, which can proceed with either retention or inversion of configuration, allow for the creation of chiral molecules with a high degree of precision. researchgate.net This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates efficacy. Future research will likely focus on expanding the repertoire of functional groups that can be introduced stereospecifically, including thiols, nitriles, and carboxylic acids. researchgate.net

Furthermore, the exploration of boronate complexes as nucleophilic partners in reactions with a wider range of electrophiles is a burgeoning field. researchgate.net This approach opens up new avenues for carbon-carbon and carbon-heteroatom bond formation under mild conditions. The unique electronic properties conferred by the 3,5-dimethylphenyl group in this compound could be leveraged to fine-tune the reactivity of the corresponding boronate complex, potentially leading to unprecedented transformations. The development of new homologation reactions, which involve the insertion of a molecular fragment into the carbon-boron bond, is another area ripe for exploration. rsc.org

Development of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency

The efficiency and selectivity of reactions involving boronic esters are intrinsically linked to the catalytic systems employed. While palladium-based catalysts have been the workhorses in this field, future research is geared towards the development of more advanced and versatile catalytic systems. A key objective is to design catalysts that can operate under milder reaction conditions, exhibit higher turnover numbers, and display greater functional group tolerance. researchgate.net

Copper-catalyzed cross-coupling reactions of boronic esters have emerged as a powerful alternative to palladium-based systems, offering different reactivity profiles and substrate scope. nih.gov The development of novel copper catalysts could enable the use of this compound in a broader range of coupling reactions, including those with alkynyl, allyl, and acyl electrophiles. nih.gov Moreover, the exploration of dual catalytic systems, where a boronic acid catalyst works in concert with another catalyst, such as a chiral amine, is a promising strategy for achieving high levels of enantioselectivity in asymmetric transformations. ualberta.ca

Internal and external catalysis within boronic ester networks is another innovative concept that is gaining traction. nih.gov Research has shown that proximal functional groups, such as amides, can act as internal catalysts, accelerating the rates of esterification and hydrolysis. nih.govsemanticscholar.org This understanding can be applied to the design of self-healing materials and stimuli-responsive systems. For a molecule like this compound, the strategic incorporation of catalytic moieties within its structure or the use of specific buffer systems could lead to enhanced reactivity and novel applications.

Integration with Sustainable Chemical Manufacturing Practices

The principles of green chemistry are increasingly influencing the design and implementation of synthetic methodologies. Boronic esters are well-positioned to play a significant role in the development of more sustainable chemical manufacturing processes due to their inherent properties and the ongoing research in this area. mdpi.com

One of the key advantages of boronic acid chemistry is the potential for reactions to be conducted in environmentally benign solvents, such as water or ethanol. nih.govnih.gov The development of catalytic systems that are effective in these solvents is a major focus of current research. Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, are another cornerstone of green chemistry. nih.gov The integration of boronic esters like this compound into MCRs would significantly reduce waste and improve atom economy. nih.gov

Furthermore, the use of milder reaction conditions, such as lower temperatures and the avoidance of harsh reagents, is a critical aspect of sustainable chemistry. researchgate.net Research into catalytic methods that enable the efficient transformation of boronic esters under such conditions is ongoing. The ultimate degradation of boronic acids to boric acid, a relatively non-toxic and environmentally friendly compound, further enhances their green credentials. mdpi.com

Expanding Applications in Emerging Fields of Chemical Science

The unique properties of boronic esters are driving their application in a diverse range of emerging scientific fields, far beyond their traditional use in organic synthesis. These new applications leverage the ability of the boronic ester moiety to engage in reversible covalent bonding and respond to specific chemical stimuli.

In materials science, boronic esters are being incorporated into the structure of polymers to create "vitrimers," a class of materials that combine the properties of thermosets and thermoplastics. nih.gov These materials are reprocessable and self-healing, which is a significant step towards a circular economy for plastics. The dynamic nature of the boronic ester bond allows for the rearrangement of the polymer network at elevated temperatures. rsc.org The specific structure of this compound could be used to tune the properties of such materials.

In medicinal chemistry and chemical biology, the ability of boronic acids to reversibly bind with diols, such as those found in saccharides, has led to their use in the development of sensors and drug delivery systems. rsc.orgnih.gov Boronic ester-based hydrogels are being explored for biomedical applications due to their stimuli-responsive and self-healing properties. nih.govacs.org Furthermore, several boronic acid-containing drugs have been approved for clinical use, highlighting the therapeutic potential of this class of compounds. wikipedia.org The ongoing exploration of boronic esters in these fields is expected to yield further breakthroughs in diagnostics, therapeutics, and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane?

- The synthesis typically involves cross-coupling reactions under inert atmospheres (e.g., argon or nitrogen) using transition metal catalysts. For example, nickel(II) chloride with bis(diphenylphosphino)ferrocene as a ligand in toluene at 100°C for 2 hours achieves yields up to 91% . Reflux conditions (e.g., 24 hours) with carbonyl bis(hydrido)tris(triphenylphosphine)ruthenium(II) in tetrahydrofuran (THF) under inert gas can yield 74% . Key factors include stoichiometric control of zinc (2 equivalents) and triethylamine as a base.

Q. How can purity and structural integrity of the compound be validated post-synthesis?

- Purity is assessed via gas chromatography (GC) with >95.0% purity thresholds . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., B NMR for boron environments) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction (XRD) can resolve bond angles and stereochemistry, as demonstrated in related dioxaborinane structures .

Q. What solvents and catalysts are compatible with this compound in Suzuki-Miyaura couplings?

- Polar aprotic solvents like THF and toluene are preferred. Catalytic systems include palladium(II) complexes (e.g., PdCl(dppf)) and copper(I) chloride with chiral ligands for enantioselective reactions. For example, copper-mediated coupling with tert-amyl alcohol at 60°C achieves 56% yield and high enantiomeric excess (%ee) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatizing this compound?

- Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates. Reaction path searches using software like GRRM or IRC workflows reduce trial-and-error experimentation. For instance, ICReDD’s approach combines computational screening with experimental validation to identify optimal ligands and solvents, reducing development time by 40% .

Q. What strategies resolve contradictory data in catalytic cycles involving this compound?

- Kinetic isotopic effects (KIEs) and mechanistic probes (e.g., radical traps) differentiate between oxidative addition and transmetalation steps. For copper-catalyzed reactions, in situ X-ray absorption spectroscopy (XAS) can monitor oxidation state changes. Discrepancies in yield (e.g., 89% vs. 83% under similar conditions) may arise from trace oxygen or moisture, requiring strict inert-atmosphere protocols (Schlenk techniques) .

Q. How does steric hindrance from the 3,5-dimethylphenyl group influence regioselectivity in cross-couplings?

- Steric maps and molecular dynamics simulations reveal that the ortho-methyl groups restrict rotation, favoring para-substitution in aryl partners. Experimental validation using regioselective nickel-catalyzed couplings (e.g., 62% yield with bis(1,5-cyclooctadiene)nickel(0)) confirms this trend .

Q. What advanced statistical designs improve reaction optimization for scale-up?